4-(2-bromo-1H-indol-3-yl)butanoicacid
Description
Significance of the Indole (B1671886) Moiety as a Privileged Scaffold in Medicinal and Agrochemical Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural and synthetic molecules with significant biological activity. nih.govbiosynth.com This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural component of the essential amino acid tryptophan. nih.gov Consequently, it is found in a vast array of natural products and serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and a multitude of secondary metabolites. nih.gov
The versatility of the indole framework allows it to interact with a wide range of biological targets, leading to its incorporation into numerous clinically approved drugs. nih.gov These pharmaceuticals exhibit a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects. nih.govresearchgate.net The ability of the indole N-H group to act as a hydrogen bond donor is a key feature in its binding to biological receptors. nih.gov In the realm of agrochemicals, halogenated indoles have demonstrated potential in controlling plant pathogens by inhibiting biofilm formation and other virulence factors. nih.gov
Architectural Role of Butanoic Acid Chains in Bioactive Molecules
Butanoic acid, a short-chain fatty acid, and its derivatives play a crucial role in the structure and function of bioactive molecules. In the human body, butanoic acid (as butyrate) is produced by gut microbiota and serves as a primary energy source for colonocytes, the cells lining the colon. nih.govnih.gov It is known to have anti-inflammatory properties and may play a role in preventing certain types of cancer. nih.govturito.com
From a chemical architecture perspective, the four-carbon chain of butanoic acid provides a flexible linker or spacer in drug design. This allows for the precise positioning of a pharmacologically active core, such as an indole ring, to optimize its interaction with a biological target. The carboxylic acid group itself can participate in hydrogen bonding or ionic interactions, further anchoring the molecule to a receptor site. The combination of an indole moiety with a butanoic acid chain is seen in the plant hormone indole-3-butyric acid (IBA), which promotes root formation. wikipedia.org
Placement of 4-(2-bromo-1H-indol-3-yl)butanoic Acid within the Broader Class of Indole-Butanoic Acid Derivatives
The compound 4-(2-bromo-1H-indol-3-yl)butanoic acid belongs to the class of indole-butanoic acid derivatives, which are characterized by an indole ring connected to a butanoic acid tail. This particular molecule is distinguished by the presence of a bromine atom at the 2-position of the indole ring.
While specific research focused solely on 4-(2-bromo-1H-indol-3-yl)butanoic acid is not extensively documented in publicly available literature, its synthesis can be understood within the context of established methods for creating indole derivatives. The synthesis of indole-3-butyric acids is well-documented, often involving reactions like the Friedel-Crafts acylation of indole with succinic anhydride (B1165640) or related derivatives, followed by reduction. quora.comacs.org
The introduction of a bromine atom at the 2-position of the indole ring is a common synthetic step. This can be achieved through various brominating agents. The synthesis of related compounds, such as 3-bromo-1-(tert-butyldimethylsilyl)indole, demonstrates the feasibility of regioselective bromination of the indole nucleus. orgsyn.org Therefore, the synthesis of 4-(2-bromo-1H-indol-3-yl)butanoic acid would likely involve the synthesis of an indole-3-butyric acid scaffold followed by, or preceded by, the selective bromination at the C2 position.
The investigation of halogenated indoles conjugated with butanoic acid is driven by several strategic considerations in drug discovery and agrochemical research.
Modulation of Physicochemical Properties: Halogenation, particularly with bromine, can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of a molecule. acs.org This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.
Site for Further Functionalization: A bromine atom on the indole ring can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the creation of a diverse library of compounds for screening. acs.org
Antimicrobial and Antivirulence Properties: As previously mentioned, halogenated indoles have shown promise as antibiofilm and antivirulence agents against plant pathogens like Agrobacterium tumefaciens. nih.gov This suggests a potential application for compounds like 4-(2-bromo-1H-indol-3-yl)butanoic acid in agriculture.
Synthetic Methodologies for 4-(2-bromo-1H-indol-3-yl)butanoic Acid and its Structural Analogs
The synthesis of 4-(2-bromo-1H-indol-3-yl)butanoic acid involves a multi-step process that requires the strategic construction of the core indole structure, followed by specific functionalization at the C2 and C3 positions. This article explores various synthetic methodologies applicable to the formation of this target compound and its structural analogs, focusing on the construction of the 2-bromoindole ring system and the introduction of the butanoic acid side chain at the C3 position.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-(2-bromo-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c13-12-9(5-3-7-11(15)16)8-4-1-2-6-10(8)14-12/h1-2,4,6,14H,3,5,7H2,(H,15,16) |
InChI Key |
JKKAIXBDQDPTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromo 1h Indol 3 Yl Butanoic Acid and Its Structural Analogs
Strategies for Constructing the 2-Bromoindole Ring System
The formation of the 2-bromoindole moiety is a critical step in the synthesis of the target compound. Several strategies have been developed to achieve this, including intramolecular cyclization, palladium-catalyzed cross-coupling reactions, and regioselective bromination of indole (B1671886) precursors.
Intramolecular Cyclization Approaches to 2-Bromoindoles
A notable and efficient method for the synthesis of 2-bromoindoles is through the intramolecular cyclization of 2-(gem-dibromovinyl)anilines. rsc.orgrsc.org This approach, promoted by cesium carbonate (Cs2CO3) under transition-metal-free conditions, provides excellent yields of the desired 2-bromoindole products. rsc.orgrsc.org The reaction proceeds through the elimination of hydrogen bromide (HBr) from the starting material to form a phenylethynyl bromide intermediate. rsc.org This is followed by an intramolecular nucleophilic addition of the nitrogen atom to the carbon-carbon triple bond, leading to the cyclized product. rsc.org The sulfonyl group in the starting material acts as a traceless dual-activating group that facilitates the cyclization and can be easily removed. rsc.org This methodology is not only efficient but also economical and can be extended to the synthesis of 2-chloroindoles. rsc.org
A possible reaction pathway involves the initial elimination of HBr from 2-(gem-dibromovinyl)-N-methylsulfonylanilines in the presence of Cs2CO3, followed by the intramolecular cyclization to yield 2-bromo-N-methylsulfonylindole. rsc.org Subsequent cleavage of the sulfonamide linkage under the same conditions affords the final 2-bromoindole product. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for C2-Substituted Indoles
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been widely applied in the synthesis of substituted indoles. acs.orgmdpi.commdpi.com The Sonogashira cross-coupling reaction, for instance, involves the coupling of terminal alkynes with aryl halides. mdpi.com This can be adapted for indole synthesis by coupling terminal alkynes with o-iodoanilines, followed by a cyclization step to form the indole ring. mdpi.com
In one approach, 2-substituted indoles can be synthesized via a Sonogashira cross-coupling/cyclization reaction between terminal alkynes and N-tosyl-2-iodoanilines, using a palladium catalyst and a co-catalyst like zinc chloride (ZnCl2). mdpi.com Another strategy involves a one-pot synthesis where a coupling reaction between iodoarenes and (trimethylsilyl)acetylene is followed by a subsequent coupling with o-iodoanilides to afford 2-(hetero)aryl-substituted indoles. mdpi.com
Furthermore, palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes provides an efficient route to 2,3-disubstituted indoles. rsc.org This protocol demonstrates good functional group tolerance and a wide substrate scope, leading to the formation of diverse indole derivatives. rsc.org
Regioselective Bromination Techniques on Indole Precursors
Direct bromination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) moiety, often leading to a mixture of products. researchgate.net However, regioselective bromination at specific positions of the indole nucleus is crucial for the synthesis of compounds like 4-(2-bromo-1H-indol-3-yl)butanoic acid.
To achieve regioselectivity, electron-withdrawing groups can be introduced at the N1 and C3 positions of the indole ring. researchgate.net For example, the C6-bromination of methyl indolyl-3-acetate was successfully achieved by first introducing electron-withdrawing substituents at N1 and C2, which then directed the bromination to the C6 position. researchgate.net Subsequent removal of these directing groups yielded the desired 6-bromoindole (B116670) derivative. researchgate.net
Similarly, the regioselective bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to the formation of methyl 5,6-dibromoindole-3-carboxylate. nih.gov Computational studies have also been employed to understand and predict the reactivity of the indole ring, aiding in the development of regioselective bromination methods. rsc.org For instance, N-bromosuccinimide has been used for the regioselective C7-bromination of 4-substituted 1H-indazoles. rsc.org
Functionalization at the Indole C3 Position with Butanoic Acid Side Chains
The introduction of the butanoic acid side chain at the C3 position is the final key step in the synthesis of 4-(2-bromo-1H-indol-3-yl)butanoic acid. The C3 position of indole is the most nucleophilic and is therefore susceptible to electrophilic attack.
Direct C3-Alkylation of Indoles via Hydrogen Autotransfer and Related Methods
The hydrogen autotransfer (HA) strategy, also known as the "borrowing hydrogen" methodology, has emerged as an environmentally friendly and efficient method for the C3-alkylation of indoles using alcohols as the alkylating agents. chemrxiv.orgchemrxiv.orgscispace.com This approach avoids the use of hazardous alkyl halides and often proceeds with high atom economy. chemrxiv.org
These reactions can be catalyzed by transition metals or can be performed under metal-free conditions. chemrxiv.orgchemrxiv.org A metal-free method involves the use of cesium carbonate (Cs2CO3) and Oxone® to mediate the C3-alkylation of indoles with a variety of alcohols, proceeding in moderate to high yields. chemrxiv.orgchemrxiv.org The proposed mechanism involves the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the indole and subsequent reduction by another equivalent of the alcohol. chemrxiv.org This method is applicable to a range of functionalized indoles, including halogenated indoles. chemrxiv.org
Another approach utilizes a stoichiometric amount of a base like potassium hydroxide (B78521) (KOH) to effect the C3-alkylation of indoles with alcohols under solvent-free conditions. scispace.comresearchgate.net
Electrophilic Aromatic Substitution Pathways for Indole C3-Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indoles, particularly at the highly nucleophilic C3 position. nih.gov This pathway can be utilized to introduce the butanoic acid side chain by reacting the indole nucleus with a suitable electrophile derived from butanoic acid.
One such strategy involves the reaction of an indole with an aldehyde or a ketone, which can be considered a type of reductive Friedel-Crafts alkylation. scispace.com For instance, a highly efficient approach to C3-alkylated indoles involves the formation of an indolyl alcohol intermediate, followed by a metal-free transfer hydrogenation. nih.gov This method is advantageous as it allows for the use of widely available aldehydes to construct the desired side chain. nih.gov
The synthesis of C3/C4-fused indole scaffolds has also been achieved through acid-catalyzed cascade reactions, highlighting the versatility of the indole C3-position in bond-forming reactions. mdpi.com
Multi-Component Reactions for the Assembly of Indolylbutanoic Acid Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach offers significant advantages, including atom economy, reduced waste, and operational simplicity, making it an attractive, albeit less documented, strategy for constructing complex indole frameworks. nih.govresearchgate.netmdpi.com
While a direct MCR synthesis of the 4-(1H-indol-3-yl)butanoic acid backbone is not extensively reported, the principles of MCRs can be applied to assemble the core indole structure, which can then be further elaborated. For instance, MCRs like the Ugi or Passerini reactions can be employed to rapidly generate molecular diversity. nih.govresearchgate.net A hypothetical MCR approach could involve the reaction of an aniline (B41778) derivative, an aldehyde bearing a protected carboxylic acid function, and an isocyanide to build a substituted indole-2-carboxamide, which could then be chemically transformed to the desired butanoic acid side chain at the C3 position.
Another plausible strategy involves the Doebner reaction, a classical MCR for synthesizing quinoline-4-carboxylic acids, which highlights the potential of MCRs in creating heterocyclic carboxylic acids. nih.gov Adapting such a strategy to an indole framework would represent a novel and efficient route. For example, a three-component reaction of an appropriate aniline, a glyoxal (B1671930) derivative, and a four-carbon building block could theoretically assemble the indolylbutanoic acid skeleton in a single step. mdpi.com
Table 1: Overview of Relevant Multi-Component Reactions for Heterocycle Synthesis
| Reaction Name | Reactants | Product Type | Potential Application for Indolylbutanoic Acid Framework |
|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | De novo synthesis of a functionalized indole core. researchgate.net |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Assembly of key intermediates for subsequent cyclization into an indole ring. |
| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinoline | Synthesis of related nitrogen-containing heterocycles, principles could be adapted. nih.gov |
Reported Syntheses Leading to the Isolation of 4-(2-bromo-1H-indol-3-yl)butanoic Acid
The direct synthesis of 4-(2-bromo-1H-indol-3-yl)butanoic acid is not a commonly cited procedure. Its isolation is more often the result of non-regioselective or unexpected side reactions during the synthesis of other indolylbutanoic acid derivatives.
Instances of In Situ Bromination during Synthesis of Indolylbutanoic Acid Derivatives
The formation of 4-(2-bromo-1H-indol-3-yl)butanoic acid can occur via in situ bromination when synthesizing related indole compounds. This typically happens when a brominating agent is generated unintentionally or when a reagent used for another purpose also acts as a source of electrophilic bromine. For example, reactions involving N-bromosuccinimide (NBS) are prime candidates for such occurrences. bridgew.eduacs.org
In the synthesis of indole-3-acetic acid derivatives, a close structural analog, the use of NBS has been shown to lead to brominated byproducts. bridgew.edu A similar outcome can be extrapolated for the synthesis of 4-(1H-indol-3-yl)butanoic acid. If a synthesis plan involves a reagent like bromodimethylsulfonium bromide, which can be generated in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid, accidental bromination of the indole ring is a significant possibility. nih.govresearchgate.net
Discussion of Reaction Conditions Favoring Bromination at C2
The indole nucleus is an electron-rich aromatic system prone to electrophilic substitution. The C3 position is the most nucleophilic and typically the primary site of reaction. However, in 4-(1H-indol-3-yl)butanoic acid, the C3 position is already substituted. This directs subsequent electrophilic attack to other positions on the indole ring.
The C2 position becomes the next most favorable site for electrophilic bromination. The reaction conditions that favor C2 bromination include:
Use of Electrophilic Brominating Agents: Reagents such as N-bromosuccinimide (NBS), bromine (Br₂), and pyridinium (B92312) hydrobromide perbromide are commonly used. commonorganicchemistry.com
Solvent Choice: The reaction is often carried out in solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). commonorganicchemistry.com
Temperature: Reactions are typically run at or below room temperature to control selectivity. commonorganicchemistry.com For instance, sufficiently activated aromatic rings can be readily brominated at these temperatures. commonorganicchemistry.com
Absence of Strong Lewis Acids: While Lewis acids can catalyze bromination, they can also lead to a mixture of products or polymerization of the indole. Milder conditions are often preferred. bridgew.edu
The mechanism proceeds via electrophilic attack of a positive bromine species (Br⁺), or a polarized bromine molecule, at the C2 position of the indole ring. The resulting intermediate then loses a proton to restore aromaticity, yielding the 2-bromoindole derivative.
Chemical Derivatization and Further Functionalization of 4-(2-bromo-1H-indol-3-yl)butanoic Acid
The bifunctional nature of 4-(2-bromo-1H-indol-3-yl)butanoic acid, possessing both a carboxylic acid and an aryl bromide, allows for a wide range of subsequent chemical modifications.
Esterification and Amidation of the Butanoic Acid Moiety
The butanoic acid side chain can be readily converted into esters and amides using standard organic chemistry protocols. These reactions typically target the carboxylic acid group without affecting the bromo-substituted indole ring.
Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification. This involves reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Amidation: Amide derivatives can be prepared by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to furnish the desired amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the harsh conditions of acid chloride formation.
Table 2: Derivatization of the Butanoic Acid Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | R'OH, H⁺ (cat.) | 4-(2-bromo-1H-indol-3-yl)butanoate ester |
| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | N-substituted 4-(2-bromo-1H-indol-3-yl)butanamide |
Functionalization of the Bromo-Substituent via Cross-Coupling Reactions
The bromine atom at the C2 position serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions are particularly powerful tools for this purpose. nih.govyoutube.com
Suzuki Coupling: This reaction involves the coupling of the 2-bromoindole with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C2 position. nih.gov
Heck Coupling: The Heck reaction couples the 2-bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a C2-alkenylated indole.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The 2-bromoindole can be coupled with a primary or secondary amine using a palladium catalyst and a suitable phosphine (B1218219) ligand to yield 2-aminoindole derivatives.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the 2-bromoindole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
These cross-coupling reactions are generally tolerant of the carboxylic acid functionality, although it may be protected as an ester to prevent potential side reactions depending on the specific reaction conditions. nih.gov This dual reactivity makes 4-(2-bromo-1H-indol-3-yl)butanoic acid a valuable intermediate for the synthesis of complex, polysubstituted indole derivatives. nih.gov
Reactivity and Transformational Chemistry of 4 2 Bromo 1h Indol 3 Yl Butanoic Acid
Chemical Reactivity of the C2-Bromo-Substituent
The bromine atom at the C2 position of the indole (B1671886) nucleus is a key handle for introducing molecular diversity. Its reactivity is characterized by susceptibility to both nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement and Substitution Reactions
The C2 position of the indole ring, when substituted with a halogen such as bromine, can undergo nucleophilic substitution. However, the reactivity is influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with potent nucleophiles like thiophenols can lead to substitution, but this can be sensitive to the base used and may be accompanied by reduction (dehalogenation). nih.gov In some cases, protecting the indole nitrogen, for example as a tosylamide, can improve the selectivity for substitution over reduction, although the protecting group may not always be stable under the reaction conditions. nih.gov
The table below summarizes the outcomes of nucleophilic substitution attempts on related 3-halogenated-2-trifluoromethyl-indoles with 4-methylthiophenol, illustrating the influence of the halogen and the base on the product distribution.
| Starting Material | Base | Product Ratio (Substitution:Reduction) | Total Yield |
| 3-bromo-2-CF3-indole | K2CO3 | 23:77 | - |
| 3-iodo-2-CF3-indole | K2CO3 | 24:76 | - |
| 3-bromo-2-CF3-indole | Cs2CO3 | 53:47 | - |
| 3-iodo-2-CF3-indole | Cs2CO3 | 65:35 | - |
| N-tosyl-3-bromo-2-CF3-indole | Cs2CO3 | 36:64 | - |
| 3-chloro-2-CF3-indole | Cs2CO3 | 88:12 | - |
| N-tosyl-3-chloro-2-CF3-indole | Cs2CO3 | 72% (substitution product) | 72% |
| N-methyl-3-bromo-2-CF3-indole | Cs2CO3 | 66:34 | 85% |
Data adapted from a study on 3-halogeno-2-CF3-indoles. nih.gov
It is important to note that direct nucleophilic substitution on the indole nitrogen itself is also possible under specific conditions, such as the reaction of 1-hydroxyindoles with indole in formic acid to form 1-(indol-3-yl)indoles. clockss.org
Potential for Transition Metal-Catalyzed Cross-Coupling Reactions
The C2-bromo functionality is well-suited for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Generally, these reactions involve the use of a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide. youtube.comuni-muenchen.de
Common cross-coupling reactions that could be applied to 4-(2-bromo-1H-indol-3-yl)butanoic acid include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 2-bromoindole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds. nih.gov
Heck Reaction: The Heck reaction would enable the direct coupling of the 2-bromoindole with an alkene to form a new carbon-carbon bond at the C2 position. nih.gov
Sonogashira Coupling: This reaction would allow for the introduction of an alkyne group at the C2 position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov
Stille Coupling: This involves the reaction with an organostannane reagent in the presence of a palladium catalyst. nih.gov
Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling the 2-bromoindole with an amine in the presence of a palladium catalyst.
The success and efficiency of these reactions depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The presence of the butanoic acid side chain and the indole N-H may require careful optimization of these conditions to avoid side reactions.
Reaction Profiles of the Butanoic Acid Side Chain
The butanoic acid side chain at the C3 position provides a handle for a range of transformations, primarily involving the carboxylic acid group.
Carboxylic Acid Reactions, including Condensations and Cyclizations
The carboxylic acid moiety of 4-(2-bromo-1H-indol-3-yl)butanoic acid can undergo typical reactions of carboxylic acids. These include esterification, amidation, and reduction to the corresponding alcohol. For example, indole-3-acetic acid, a related compound, can be converted to various amide derivatives using coupling reagents like propylphosphonic anhydride (B1165640) (T3P). unmc.edu In cases where dimerization is a concern, additives like N-hydroxysuccinimide (HOSu) can be used to improve the yield of the desired monomeric product. unmc.edu
Furthermore, the butanoic acid side chain is poised for intramolecular cyclization reactions. The Fischer indole synthesis, a classic method for preparing indoles, can utilize a ketone and a phenylhydrazine. sciencemadness.org In a related context, the cyclization of indole-2-carboxylic acids with propargyl alcohols can lead to the formation of ε-lactones. acs.org Interestingly, under certain conditions, a migration of a carboxylate group from the indole-3 to the indole-2 position has been observed. acs.org
The butanoic acid side chain of 4-(2-bromo-1H-indol-3-yl)butanoic acid could potentially undergo intramolecular Friedel-Crafts acylation or related cyclizations to form a new ring fused to the indole core, although the specific conditions for such a transformation would need to be determined. The synthesis of Indole-3-butyric acid itself can be achieved through various routes, including the reaction of indole with γ-butyrolactone. chemicalbook.com
Reactivity of the Indole N-H Position
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications can be used to protect the indole nitrogen, alter the electronic properties of the indole ring, and introduce new functional groups.
N-Alkylation and N-Acylation Reactions for Modifying Indole Reactivity
N-alkylation of indoles can be achieved using various alkylating agents and bases. nih.govnih.gov For instance, treatment with sodium hydride followed by an alkyl halide is a common method. nih.gov Copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has also been reported as an efficient method. rsc.org While C3 is generally the most nucleophilic position in indoles, N-alkylation can be favored under certain conditions, and methods for achieving chemoselective N-alkylation have been developed. nih.govstanford.edu
N-acylation of indoles is also a well-established transformation. nih.govnih.gov A simple and efficient method involves treating the indole with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to generate the indolyl anion, which is then reacted with an acylating agent like acetic anhydride. tandfonline.com Thioesters have also been employed as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov These reactions are often highly selective for the nitrogen atom, as it is the site of highest charge density in the indolyl anion. tandfonline.com
The table below provides examples of N-acetylation of various substituted indoles, demonstrating the general applicability of the method.
| Indole Substrate | Yield of N-acetylindole (%) |
| Indole | 65 |
| 2-Methylindole | 36 |
| 3-Methylindole | 54 |
| 2,3-Dimethylindole | 43 |
| 5-Bromoindole (B119039) | 80 |
| 5-Nitroindole | 80 |
Data adapted from a study on the N-acetylation of indoles. tandfonline.com
Site-Selective C-H Functionalization Strategies on the Indole Core in the Presence of Bromine
The selective functionalization of specific C-H bonds on the indole core, while a bromine atom is present at the C2 position, presents a significant challenge in synthetic chemistry. The inherent reactivity of the indole nucleus, particularly at the C3 position, often competes with desired transformations at other sites. nih.govthieme-connect.com However, the development of advanced catalytic systems and the strategic use of directing groups have enabled chemists to achieve remarkable levels of site-selectivity, opening avenues for the synthesis of complex indole derivatives. nih.govresearchgate.netrsc.org
The primary challenge in the C-H functionalization of 2-bromoindoles lies in overcoming the directing effects of the indole's inherent electronic properties and preventing unwanted reactions involving the bromine substituent. The pyrrole (B145914) ring of indole is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. researchgate.net The presence of a bromine atom at the C2 position can further influence the electronic distribution within the ring.
Strategies to achieve site-selective C-H functionalization on the benzene (B151609) portion (C4-C7) of the indole core in the presence of a bromine substituent often rely on transition metal catalysis, where a directing group, often attached to the indole nitrogen, guides the catalyst to a specific C-H bond. nih.govnih.gov This approach has proven effective for functionalizing positions that are typically less reactive. researchgate.net
Directing Group Strategies for C4, C5, C6, and C7 Functionalization:
The functionalization of the carbocyclic part of the indole ring (C4-C7 positions) is particularly challenging due to the higher reactivity of the pyrrole moiety. nih.gov To overcome this, various directing groups have been developed to steer the reaction to the desired position.
C4-Functionalization: Achieving functionalization at the C4 position is difficult due to its location. nih.gov However, employing a directing group at the C3 position can facilitate this transformation. For instance, a pivaloyl group at C3 has been used to direct borylation and subsequent hydroxylation to the C4 position. nih.gov Ruthenium-catalyzed reactions using an aldehyde as a directing group have also shown high regioselectivity for the C4 position. nih.govacs.org
C5 and C6-Functionalization: Cobalt(III)-catalyzed reactions have demonstrated high yields for the functionalization of C5- and C6-substituted indoles. acs.org For example, 5-bromoindole and 6-bromoindole (B116670) derivatives have been successfully functionalized at the C2 position with high yields. acs.org
C7-Functionalization: The C7 position, adjacent to the indole nitrogen, can be targeted by installing a directing group on the nitrogen atom. Groups like N-P(O)tBu2 have been successfully employed to direct arylation to the C7 position using palladium catalysts. nih.gov Another strategy involves the reduction of the indole to an indoline, functionalization at C7, followed by re-oxidation to the indole. nih.gov
The interplay between the directing group and the existing C2-bromo substituent is a critical factor. The electronic nature of the directing group and the steric hindrance it imposes can significantly influence the regioselectivity of the C-H activation step.
Below is a table summarizing various site-selective C-H functionalization reactions on substituted indoles, highlighting the catalyst, directing group, and resulting functionalized position.
| Indole Substrate | Catalyst System | Directing Group | Functionalized Position | Yield (%) | Reference |
| 1-Benzyl-1H-indole-3-carbaldehyde | Ru(II) / AgSbF₆ / Cu(OAc)₂·H₂O | Aldehyde | C4 | 47 | acs.org |
| 5-Bromo-N-pyrimidinylindole | [CpCo(CO)I₂] / AgOAc | Pyrimidinyl | C2 | 95 | acs.org |
| 6-Bromo-N-pyrimidinylindole | [CpCo(CO)I₂] / AgOAc | Pyrimidinyl | C2 | 97 | acs.org |
| N-P(O)tBu₂-indole | Pd(OAc)₂ | N-P(O)tBu₂ | C7 (Arylation) | N/A | nih.gov |
| N-P(O)tBu₂-indole | Cu catalyst | N-P(O)tBu₂ | C6 (Arylation) | N/A | nih.gov |
| C3-Pivaloyl-indole | BBr₃ | C3-Pivaloyl | C4 (Borylation) | N/A | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(2-bromo-1H-indol-3-yl)butanoic acid, ¹H NMR would provide information on the chemical environment of the hydrogen atoms, while ¹³C NMR would identify the different carbon environments.
¹H NMR, ¹³C NMR, and ¹⁹F NMR
A ¹H NMR spectrum of the target compound would be expected to show distinct signals for the protons on the indole (B1671886) ring, the butanoic acid side chain, and the N-H proton of the indole. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals would allow for the precise assignment of each proton.
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), providing further confirmation of the molecular structure. Given the presence of bromine, no ¹⁹F NMR data would be applicable unless fluorine was also part of the structure.
No experimental NMR data for 4-(2-bromo-1H-indol-3-yl)butanoic acid was found in the searched resources. For context, spectral data for the related compound, indole-3-butyric acid, is widely available in databases like PubChem. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique would confirm the molecular formula of 4-(2-bromo-1H-indol-3-yl)butanoic acid (C₁₂H₁₂BrNO₂). Analysis of the fragmentation pattern would offer additional structural insights, showing how the molecule breaks apart under ionization. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
Specific HRMS data for 4-(2-bromo-1H-indol-3-yl)butanoic acid could not be located.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(2-bromo-1H-indol-3-yl)butanoic acid, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region.
No experimental FT-IR spectrum for 4-(2-bromo-1H-indol-3-yl)butanoic acid was found in the searched resources. For comparison, the FT-IR spectrum of the parent compound, indole-3-butyric acid, has been documented. nih.govnih.gov
X-ray Crystallography for Definitive Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice of 4-(2-bromo-1H-indol-3-yl)butanoic acid, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would unambiguously confirm the connectivity of the atoms and the position of the bromine atom at the C2 position of the indole ring.
A crystal structure for 4-(2-bromo-1H-indol-3-yl)butanoic acid has not been reported in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(2-bromo-1H-indol-3-yl)butanoic acid would show characteristic absorption maxima (λmax) corresponding to the π-π* transitions of the indole chromophore. The position and intensity of these absorptions would be influenced by the substitution pattern on the indole ring, including the presence of the bromo and butanoic acid groups.
No specific UV-Vis spectroscopic data for 4-(2-bromo-1H-indol-3-yl)butanoic acid could be retrieved from the available resources.
Computational Chemistry Approaches to Understanding 4 2 Bromo 1h Indol 3 Yl Butanoic Acid
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of compounds. researchgate.netnih.gov For 4-(2-bromo-1H-indol-3-yl)butanoic acid, DFT calculations can predict its most stable three-dimensional conformation by finding the minimum energy state.
Table 1: Predicted Geometrical Parameters of 4-(2-bromo-1H-indol-3-yl)butanoic Acid from DFT Calculations (Note: The following values are representative examples based on typical bond lengths and angles for similar structures and are for illustrative purposes.)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C2-Br | 1.89 Å |
| Bond Length | C3-C(butanoic) | 1.51 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Length | O-H (carboxyl) | 0.97 Å |
| Bond Angle | C3-C2-Br | 127.5° |
| Bond Angle | N1-C2-C3 | 109.0° |
| Dihedral Angle | C2-C3-C(butanoic)-C(butanoic) | ~180° |
Natural Bond Orbital (NBO) Analysis to Elucidate Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the electronic wavefunction of a molecule in terms of a localized, Lewis-like bonding structure. wikipedia.org This method provides insights into the distribution of electron density in atomic and bonding orbitals, revealing intramolecular interactions such as hyperconjugation and charge transfer. materialsciencejournal.orgresearchgate.net
Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in 4-(2-bromo-1H-indol-3-yl)butanoic Acid (Illustrative) (Note: These values are hypothetical examples to illustrate typical NBO analysis results.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N1 | π* (C2-C3) | 5.4 | Lone Pair -> Antibonding π |
| LP (2) O (carboxyl) | σ* (C-C) (chain) | 2.1 | Lone Pair -> Antibonding σ |
| π (C5-C6) | π* (C4-C9) | 20.5 | π -> π* Conjugation |
| σ (C-H) | σ* (C-Br) | 0.8 | σ -> σ* Hyperconjugation |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability Insights
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and stability. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. Conversely, the LUMO energy relates to the electron affinity, showing its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 4-(2-bromo-1H-indol-3-yl)butanoic acid, analyzing the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 3: Calculated Frontier Molecular Orbital Energies for 4-(2-bromo-1H-indol-3-yl)butanoic Acid (Illustrative) (Note: The energy values are representative examples for similar aromatic compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Gap (ΔE) | 4.93 |
Molecular Dynamics Simulations and Docking Studies for Investigating Biomolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a small molecule, or ligand, interacts with a larger biological macromolecule, such as a protein or enzyme. mdpi.comnih.gov
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.com For 4-(2-bromo-1H-indol-3-yl)butanoic acid, docking studies can identify potential biological targets and elucidate the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex.
Molecular dynamics (MD) simulations build upon the static picture provided by docking. An MD simulation calculates the movement of every atom in the system over time, offering a dynamic view of the ligand-receptor complex. nih.gov This allows for the assessment of the stability of the binding pose identified through docking and provides a more realistic understanding of the binding thermodynamics and kinetics.
Table 4: Illustrative Molecular Docking Results for 4-(2-bromo-1H-indol-3-yl)butanoic Acid with a Hypothetical Protein Target
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | TYR 210, LYS 150, PHE 330, ARG 255 |
| Type of Interactions | Hydrogen bond with LYS 150, π-π stacking with PHE 330 |
| RMSD (from MD simulation) | 1.5 Å (indicating a stable binding pose) |
Structure Activity Relationship Sar Investigations of Indole Butanoic Acid Derivatives
Correlating the Position and Nature of Halogen Substitution (e.g., C2-Bromine) on the Indole (B1671886) Core with Biological Activity
The introduction of a halogen atom, such as bromine, onto the indole core can significantly modulate the biological activity of indole derivatives. The position of this substitution is critical in determining the compound's pharmacological profile.
Research on various indole-based compounds has consistently demonstrated that halogenation can enhance biological effects. For instance, in the context of anti-inflammatory agents, brominated indoles have shown significant activity. Studies on extracts from the marine mollusc Dicathais orbita identified that purified mono-brominated indole and isatin (B1672199) compounds exhibited notable inhibitory activity against nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com The activity was found to be superior to that of their non-brominated counterparts. mdpi.com
The specific placement of the bromine atom on the indole ring is a key determinant of potency. For example, in a series of brominated isatins, the anti-inflammatory activity followed the order of 5-bromo > 6-bromo > 7-bromo substitution. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric properties conferred by the halogen at different positions.
While direct SAR studies on 4-(2-bromo-1H-indol-3-yl)butanoic acid are not extensively detailed in the provided results, the general principles of halogenation in indoles suggest that the C2-bromine substituent likely plays a crucial role. Halogenation at the C3 position of 2-trifluoromethylindoles has been shown to be a versatile handle for further chemical modifications, indicating the reactivity and importance of this position. nih.gov The introduction of a bromine atom at C2 can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can impact its interaction with biological targets.
Furthermore, the halogenation of tryptophan, a precursor to many indole alkaloids, has been shown to have profound effects on the bioactivity of the resulting compounds. nih.gov This underscores the general principle that halogenation is a powerful tool for modulating the pharmacological properties of indole-containing molecules.
Examining the Impact of the Butanoic Acid Side Chain Length and Substituents on Biological Potency
The butanoic acid side chain at the C3 position of the indole ring is another critical determinant of biological activity. Its length, flexibility, and the presence of substituents can significantly influence how the molecule interacts with its biological target.
Indole-3-butyric acid (IBA), a well-known plant auxin, provides a classic example of the importance of the butanoic acid side chain. wikipedia.orgebi.ac.uk While its primary role is in promoting root formation in plants, the underlying principle of molecular recognition is relevant. wikipedia.orgpeerj.com The four-carbon chain of butanoic acid appears to be optimal for this activity in many plant species. wikipedia.org
In the context of other biological activities, modifications to the carboxylic acid moiety and the length of the alkyl chain can lead to dramatic changes in potency and selectivity. For instance, in the development of cannabinoid CB1 receptor agonists based on an indole-3-carboxamide scaffold, structural variations of the side chain were explored to improve properties like water solubility and potency. rsc.org
While specific studies on the butanoic acid side chain of 4-(2-bromo-1H-indol-3-yl)butanoic acid are limited in the search results, we can infer its importance from related indole derivatives. The carboxylic acid group provides a key site for interaction, potentially through ionic bonding or hydrogen bonding with receptor sites. The length of the four-carbon chain dictates the spatial orientation of this acidic group relative to the indole core, which is crucial for proper binding.
Stereochemical Considerations and Enantiomeric Purity in Indolylbutanoic Acid Systems
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and indolylbutanoic acid derivatives are no exception. The presence of a chiral center, often at the alpha-position of the butanoic acid side chain, means that the compound can exist as a pair of enantiomers, which can have vastly different pharmacological properties.
A compelling example of the importance of stereochemistry is found in the study of nature-inspired 3-Br-acivicin (3-BA) and its derivatives. nih.govnih.gov In this research, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.govnih.gov This stereoselectivity was attributed to the potential mediation of their uptake by an L-amino acid transport system. nih.govnih.gov Molecular modeling further revealed that stereochemistry influences the efficiency of interaction with the biological target, in this case, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.govnih.gov
Comparative SAR with Non-Brominated and Differently Substituted Indole-Butanoic Acid Analogs
To fully understand the contribution of the C2-bromine atom to the biological activity of 4-(2-bromo-1H-indol-3-yl)butanoic acid, it is essential to compare its activity with that of its non-brominated counterpart, 4-(1H-indol-3-yl)butanoic acid (indole-3-butyric acid, IBA), and other differently substituted analogs.
As previously mentioned, studies on brominated indoles from marine molluscs have shown that they are more active as anti-inflammatory agents than their non-brominated counterparts. mdpi.com This suggests that the bromine atom itself contributes significantly to the observed biological effect, likely through favorable interactions with the target protein.
Indole-3-butyric acid (IBA) is primarily known for its role as a plant hormone, promoting root growth. wikipedia.orgebi.ac.ukmdpi.comnih.gov Its biological effects in other systems are also being explored, with some studies indicating antioxidant properties. mdpi.com A direct comparison of the biological activities of 4-(2-bromo-1H-indol-3-yl)butanoic acid and IBA in various assays would provide clear insights into the impact of the C2-bromine substituent.
Furthermore, comparing the activity with other halogenated analogs (e.g., chloro, iodo) or with analogs bearing different substituents at the C2 position would help to build a comprehensive SAR profile. For instance, the study on 2-aryl-1H-indole inhibitors of the NorA efflux pump explored various substituents on the 2-aryl ring, demonstrating that these modifications can significantly improve inhibitory potency. nih.gov This highlights the importance of exploring a diverse range of substituents to optimize biological activity.
The table below summarizes the key structural features and their general impact on the biological activity of indole-butanoic acid derivatives.
| Structural Feature | Modification | General Impact on Biological Activity |
| Indole Core | Halogenation (e.g., Bromination) | Often enhances activity; position is critical. |
| Butanoic Acid Side Chain | Variation in length and substituents | Affects potency and selectivity. |
| Indole Nitrogen (N1) | Introduction of substituents | Modulates acidity, H-bonding, and steric profile. |
| Stereochemistry | Presence of chiral centers | Enantiomers can have different biological activities. |
Mechanistic Investigations of Biological Activities Exhibited by Indole Butanoic Acid Derivatives
Auxin-Like Activity and Plant Regulatory Mechanisms
The most well-documented activity of indole-butanoic acid derivatives is their role as plant growth regulators, functioning as precursors to the primary native auxin, Indole-3-acetic acid (IAA). nih.govnih.gov This activity is crucial for numerous aspects of plant development. frontiersin.org While specific studies on the auxin activity of 4-(2-bromo-1H-indol-3-yl)butanoic acid are not extensively documented, the mechanisms established for IBA provide a strong predictive framework for its behavior in plants.
Elucidation of Metabolic Conversion Pathways to Indole-3-acetic acid (IAA) in Plants
Genetic and biochemical evidence has firmly established that IBA exerts its primary auxin effects after being converted into IAA. nih.gov This transformation is a catabolic process analogous to the β-oxidation of fatty acids and occurs within specialized organelles called peroxisomes. nih.gov
The proposed pathway involves the following key steps:
Activation: IBA is first activated to its coenzyme A (CoA) thioester, IBA-CoA.
Oxidation: An acyl-CoA oxidase/dehydrogenase, such as IBR3 in Arabidopsis, catalyzes the introduction of a double bond. nih.gov
Hydration: The subsequent hydration step is catalyzed by an enoyl-CoA hydratase, like IBR10. nih.gov
Oxidation: A second oxidation is carried out by a hydroxyacyl-CoA dehydrogenase, a role attributed to the IBR1 protein. nih.gov
Thiolytic Cleavage: The final step involves a thiolase that cleaves off acetyl-CoA, shortening the butanoic acid side chain by two carbons and releasing the active hormone, IAA. nih.gov
This metabolic conversion effectively makes IBA a "slow-release" form of IAA, allowing the plant to maintain auxin homeostasis for various developmental processes. nih.gov This conversion is considered a major contributor to the auxin pool required for cell expansion in seedlings. nih.govnih.gov
Molecular Mechanisms of Interaction with Plant Hormone Receptors and Downstream Signaling
Once converted to IAA, the molecule initiates a well-defined signaling cascade by acting as a "molecular glue". oup.com The core of this perception system is a co-receptor complex formed by an F-box protein from the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and a repressor protein from the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) family. nih.govbiocloud.net
The mechanism proceeds as follows:
In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. nih.gov
When IAA (derived from IBA) is present, it binds to a pocket in the TIR1/AFB protein, enhancing its affinity for an Aux/IAA protein. oup.comnih.gov
This binding creates a stable TIR1/AFB-auxin-Aux/IAA complex. nih.gov The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. frontiersin.org
The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the transcription of hundreds of downstream genes, leading to the physiological responses associated with auxin, such as cell elongation and division. nih.gov
Different combinations of the six TIR1/AFB proteins and 29 Aux/IAA proteins in Arabidopsis can form various co-receptor complexes, each with a distinct binding affinity for auxin, allowing for a highly complex and tunable response to the hormone. nih.govbiocloud.net Halogenated auxins, such as 4-chloro-IAA, have been shown to have differential effects on this system, suggesting that a bromo-substituted derivative could also modulate receptor interaction. nih.gov
Role in Root System Development and Plant Defense Responses at a Mechanistic Level
The IBA-derived pool of IAA is particularly important for root architecture. It is a primary compound used commercially to induce adventitious root formation. wikipedia.orgepa.gov Mechanistically, the localized conversion of IBA to IAA creates the high auxin concentrations necessary to initiate lateral and adventitious roots. taylorandfrancis.com This process also involves other signaling molecules; for instance, the conversion of IBA to IAA in peroxisomes has been shown to trigger the production of peroxisomal nitric oxide (NO), a second messenger that is crucial for IBA-induced lateral root formation.
Beyond development, IBA and its conversion to IAA play a role in plant defense. Auxin signaling pathways are known to be modulated during plant-pathogen interactions. taylorandfrancis.com Plant Growth-Promoting Rhizobacteria (PGPR) can produce IBA, which helps colonize plant roots and can induce the plant's systemic resistance against pathogens. taylorandfrancis.com The application of IBA can regulate pathways involved in the biosynthesis of defense-related compounds like phenylpropanoids and flavonoids.
Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases, Elastase, α-Amylase, Urease)
While best known for their role in plants, indole-butanoic acid derivatives have been investigated as inhibitors of various enzymes with therapeutic potential in humans.
Characterization of Enzyme-Inhibitor Binding Sites and Modes of Action
Histone Deacetylases (HDACs): A significant area of research has been the development of IBA derivatives as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that are major regulators of gene expression and are important targets in cancer therapy. nih.govnih.gov While IBA itself is not a potent HDAC inhibitor, synthetic derivatives have been designed to be highly effective. nih.gov
The general pharmacophore model for these inhibitors consists of three parts:
Cap Group: The indole (B1671886) ring serves as the surface recognition cap group, interacting with residues at the rim of the enzyme's active site channel. nih.govresearchgate.net
Linker: The butanoic acid chain acts as the linker that positions the other components correctly within the active site. researchgate.net
Zinc-Binding Group (ZBG): The carboxyl group of IBA is typically replaced with a group that can chelate the catalytic zinc ion (Zn²⁺) in the active site of the HDAC enzyme. Hydroxamic acid (-CONHOH) is a commonly used ZBG that demonstrates potent inhibitory activity. nih.gov
Structural modifications, such as adding substituted phenyl groups to the indole nitrogen, have been shown to enhance the binding affinity and inhibitory potency of these derivatives. nih.gov
Table 1: Inhibitory Activity of Representative Indole-Butanoic Acid Derivatives against HDAC Isoforms This interactive table summarizes the half-maximal inhibitory concentrations (IC₅₀) of a potent synthetic IBA derivative against several HDAC isoforms. Lower values indicate higher potency.
| Compound | Target Enzyme | IC₅₀ (nM) |
| I13 | HDAC1 | 13.9 nih.govnih.gov |
| I13 | HDAC3 | 12.1 nih.govnih.gov |
| I13 * | HDAC6 | 7.71 nih.govnih.gov |
I13 is 4-(4-(1-Methyl-1H-indol-3-yl)butanamido)-N-hydroxybenzamide, a derivative of IBA designed as an HDAC inhibitor. nih.gov
Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases. Indole-based compounds have been explored as HNE inhibitors. For example, indole-3-carbinol (B1674136) has been shown to directly inhibit elastase activity, which in turn disrupts the processing of cell surface proteins like CD40, affecting downstream signaling pathways. nih.gov While specific studies on 4-(2-bromo-1H-indol-3-yl)butanoic acid are scarce, research on related N-benzoylindoles as HNE inhibitors suggests that the indole scaffold can fit into the enzyme's active site. nih.gov However, the precise orientation and the presence of key hydrogen-bonding interactions, which may be influenced by substituents like bromine, are critical for potent inhibition. nih.gov
α-Amylase and Urease: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. ualberta.ca Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections by pathogens like Helicobacter pylori. nih.gov While a vast number of plant-derived compounds, including flavonoids and tannins, are known to inhibit α-amylase, and various synthetic compounds inhibit urease, specific mechanistic studies detailing the inhibition of these two enzymes by 4-(2-bromo-1H-indol-3-yl)butanoic acid or its close derivatives are not prominent in the current scientific literature. ualberta.canih.govucb.br
Antioxidant Action Mechanisms
The indole nucleus is an electron-rich aromatic system, which endows many of its derivatives with antioxidant properties. nih.gov Recent studies have demonstrated that IBA itself can act as a protective antioxidant agent. mdpi.comnih.gov
The proposed mechanisms for the antioxidant action of indole derivatives include:
Direct Radical Scavenging: The indole ring, particularly the nitrogen atom with its free electron pair, can donate an electron or a hydrogen atom to neutralize free radicals like reactive oxygen species (ROS). nih.govrsc.org This ability is dependent on the substituents on the indole ring; electron-donating groups tend to enhance antioxidant activity. rsc.org
Inhibition of Lipid Peroxidation: IBA has been shown to effectively protect against experimentally induced oxidative damage to membrane lipids (lipid peroxidation) in a concentration-dependent manner. mdpi.comnih.gov This suggests it can interfere with the chain reaction of lipid radical formation.
Activation of Endogenous Antioxidant Systems: Another proposed mechanism is that IBA may not only act directly but also indirectly by upregulating the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione-S-transferase (GST). mdpi.comnih.gov Studies in rats have shown that exposure to IBA can lead to increased activity of these protective enzymes in various tissues. nih.gov
While the antioxidant mechanisms of IBA are still under investigation, it is clear that it possesses protective properties against oxidative stress, an effect likely shared by its bromo-derivative, although the electronic effect of the bromine atom could modulate this activity. mdpi.com
Antimicrobial Action Mechanisms (e.g., interference with bacterial cell wall biosynthesis)
The antimicrobial properties of indole derivatives are a subject of significant research interest, with various mechanisms of action being proposed and investigated. While direct studies on the interference of 4-(2-bromo-1H-indol-3-yl)butanoic acid with bacterial cell wall biosynthesis are not extensively documented, research on related bromo-indole compounds provides valuable insights into their potential antimicrobial strategies.
One of the prominent antimicrobial mechanisms identified for bromo-indole derivatives is the disruption of bacterial cell membranes. Studies on 6-bromoindolglyoxylamido derivatives have shown that these compounds can induce rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the cell membrane's integrity leads to a loss of essential cellular components and a collapse of the electrochemical gradients necessary for bacterial survival.
Furthermore, research on α,ω-di(indole-3-carboxamido)polyamine derivatives, including 5-bromo-substituted analogues, has demonstrated their ability to perturb the bacterial membrane of pathogens like Staphylococcus aureus (including MRSA) and the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane disruption is considered a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. nih.gov
While the butanoic acid side chain in 4-(2-bromo-1H-indol-3-yl)butanoic acid differentiates it from the polyamine conjugates studied, the presence of the bromo-indole core suggests that membrane interaction could be a plausible mechanism of its antimicrobial action. It is hypothesized that the lipophilic nature of the indole ring, enhanced by the bromine substituent, facilitates insertion into the lipid bilayer of the bacterial membrane, leading to its disruption.
It is important to note that other indole derivatives have been found to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. However, the specific impact of the 2-bromo substitution on the butanoic acid derivative in this context remains an area for further investigation.
Nucleic Acid Interaction Studies (e.g., DNA minor groove binding)
The interaction of small molecules with DNA is a critical aspect of their potential as therapeutic agents. Indole derivatives, in particular, have been recognized for their ability to bind to the minor groove of DNA. researchgate.net This mode of binding is generally non-covalent and is driven by forces such as van der Waals interactions and hydrophobic forces. researchgate.net
While direct experimental data on the DNA binding of 4-(2-bromo-1H-indol-3-yl)butanoic acid is limited, the established propensity of the indole scaffold for minor groove binding provides a strong foundation for its predicted mode of interaction. The crescent shape of many indole derivatives allows them to fit snugly into the curvature of the DNA minor groove. nih.gov This interaction can interfere with the binding of DNA-processing enzymes and transcription factors, thereby disrupting essential cellular processes.
Table of DNA Binding Characteristics of Indole Derivatives
| Compound | Binding Mode | Preferred DNA Sequence | Primary Driving Forces | Reference |
|---|---|---|---|---|
| Indole-3-butanoic acid | Minor Groove Binding | AT-rich regions | van der Waals, Hydrophobic | researchgate.net |
| Indole-3-propionic acid | Minor Groove Binding | Not specified | Hydrogen bonds, Hydrophobic | nih.gov |
| General Indole Derivatives | Minor Groove Binding | AT-rich regions | van der Waals, Hydrophobic | researchgate.net |
Future Research Directions and Identification of Research Gaps
Development of More Efficient and Sustainable Synthetic Routes to 4-(2-bromo-1H-indol-3-yl)butanoic Acid
While methods for the synthesis of indole (B1671886) derivatives are numerous, the development of highly efficient and environmentally benign routes to specifically substituted indoles like 4-(2-bromo-1H-indol-3-yl)butanoic acid remains a critical research area. nih.govrsc.org Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and the use of transition-metal catalysts, which can lead to significant waste and high costs. nih.gov Future research should prioritize the development of "green" synthetic strategies.
Key areas for exploration include:
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to minimize purification steps and solvent usage.
Use of Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. cas.org
Catalysis: Exploring the use of reusable solid-supported catalysts or biocatalysts to improve reaction efficiency and reduce metal contamination in the final product. rsc.org
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up.
| Synthetic Strategy | Potential Advantages for 4-(2-bromo-1H-indol-3-yl)butanoic Acid Synthesis |
| Domino Reactions | Increased complexity in a single step, reducing the number of synthetic operations. mdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times and potentially higher yields. researchgate.net |
| Lignin-based Starting Materials | Utilization of renewable resources for a more sustainable pathway. rsc.orgnih.gov |
Exploration of Novel Chemical Transformations for Diversification and Creation of Advanced Analogs
The functional groups present in 4-(2-bromo-1H-indol-3-yl)butanoic acid—the bromo substituent, the carboxylic acid, and the indole NH group—are all amenable to a wide range of chemical transformations. Future research should focus on exploring novel reactions to create a diverse library of analogs for biological screening.
Cross-Coupling Reactions: The bromine atom at the C2 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents and build molecular complexity.
Derivatization of the Carboxylic Acid: The butanoic acid side chain can be converted into a range of functional groups, including esters, amides, and alcohols, to probe their influence on biological activity. nih.gov The synthesis of indole-3-carboxamides, for example, has been shown to yield potent enzyme inhibitors. nih.govnih.gov
Modification of the Indole Core: The indole ring itself can be further functionalized, for instance, through electrophilic substitution or by building fused ring systems, such as in the synthesis of indolylquinazolinones. nih.gov
Implementation of High-Throughput Screening and Combinatorial Chemistry for Extensive SAR Mapping
A significant gap in the current knowledge of 4-(2-bromo-1H-indol-3-yl)butanoic acid is the lack of comprehensive structure-activity relationship (SAR) data. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to address this. nih.gov
Combinatorial Synthesis: By systematically varying the substituents at the C2 position, the carboxylic acid terminus, and the indole nitrogen, large libraries of analogs can be rapidly synthesized. rug.nl
HTS Assays: These libraries can then be screened against a panel of biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired activities. nih.gov The development of fluorescence-based or colorimetric assays can facilitate the screening of thousands of compounds in a short period. nih.govresearchgate.net This approach has been successfully used to screen for inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.gov
| HTS Workflow Stage | Application to 4-(2-bromo-1H-indol-3-yl)butanoic Acid Analogs |
| Library Generation | Automated synthesis of a diverse set of analogs with modifications at key positions. rug.nl |
| Assay Development | Creation of robust and sensitive assays to measure a specific biological activity. |
| Primary Screening | Rapid testing of the entire library at a single concentration to identify initial hits. nih.gov |
| Hit Confirmation and Potency Determination | Re-testing of hits to confirm activity and determine their potency (e.g., IC50 or EC50 values). |
In-depth Mechanistic Studies at the Cellular and Molecular Level to Fully Elucidate Biological Pathways
Once a biological activity is confirmed for 4-(2-bromo-1H-indol-3-yl)butanoic acid or its analogs, detailed mechanistic studies will be essential to understand how these compounds exert their effects at a molecular and cellular level. nih.gov This is a critical step in the drug discovery and development process.
Future research in this area would involve:
Target Identification: Identifying the specific protein or nucleic acid that the compound binds to. This can be achieved through techniques such as affinity chromatography, proteomics, or genetic approaches.
Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cell-Based Assays: Investigating the effects of the compound on cellular processes such as cell proliferation, apoptosis, signaling pathways, and gene expression.
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the key molecular interactions.
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Design and Activity
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and can be powerful tools in the future study of 4-(2-bromo-1H-indol-3-yl)butanoic acid. researchgate.netbohrium.commednexus.org These computational approaches can accelerate the design-synthesize-test cycle.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using data from HTS to build predictive models that can estimate the biological activity of new, unsynthesized analogs. springernature.com
De Novo Drug Design: Employing generative AI models to design novel molecular structures with desired properties based on the 4-(2-bromo-1H-indol-3-yl)butanoic acid scaffold.
Predictive ADMET: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with better pharmacokinetic profiles early in the discovery process. springernature.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds against a biological target, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. nih.gov
Investigating Potential Synergistic Effects of 4-(2-bromo-1H-indol-3-yl)butanoic Acid with Other Compounds
The biological activity of a compound can sometimes be significantly enhanced when used in combination with other agents. This phenomenon, known as synergy, is a promising area of research. nih.gov Future studies should investigate the potential synergistic effects of 4-(2-bromo-1H-indol-3-yl)butanoic acid with other compounds, such as existing drugs or natural products.
This could lead to:
Combination Therapies: Developing new treatment regimens where lower doses of each compound can be used, potentially reducing side effects and overcoming drug resistance.
Broadening the Spectrum of Activity: Achieving a therapeutic effect that is not possible with either compound alone.
The investigation of synergistic interactions often involves testing combinations of compounds at various concentrations and analyzing the data to determine if the combined effect is additive, synergistic, or antagonistic. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-bromo-1H-indol-3-yl)butanoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves constructing the indole core followed by bromination at the 2-position and subsequent coupling with a butanoic acid side chain. Key steps include:
- Indole ring formation : Use of Fischer indole synthesis or palladium-catalyzed cross-coupling reactions for regioselective bromination .
- Side-chain introduction : Alkylation or nucleophilic substitution under controlled pH (e.g., 7–9) and temperature (60–80°C) to minimize side reactions .
- Critical reagents : Brominating agents (e.g., NBS), reducing agents (e.g., LiAlH4), and coupling catalysts (e.g., Pd(PPh₃)₄) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s structural integrity?
- 1H/13C NMR : Identify indole protons (δ 7.0–7.5 ppm), bromine-induced deshielding (δ 3.5–4.0 ppm for adjacent CH₂), and carboxylic acid protons (δ 10–12 ppm) .
- IR spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) .
- Mass spectrometry : Molecular ion peak [M+H]+ expected at m/z ~296 (C₁₂H₁₁BrNO₂) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test for interactions with kinases (e.g., GSK-3β) or receptors using fluorescence polarization or SPR .
- Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assay .
Advanced Research Questions
Q. How do contradictions arise in reported biological activity data for bromo-indole derivatives, and how can they be resolved?
- Source of contradictions : Variability in assay conditions (e.g., pH, solvent DMSO concentration), enantiomeric impurities, or off-target effects .
- Resolution :
- Standardize assay protocols (e.g., fixed DMSO ≤0.1%).
- Use chiral chromatography to isolate enantiomers and test separately .
- Validate targets via CRISPR/Cas9 knockout models .
Q. What strategies improve the compound’s enantiomeric purity in asymmetric synthesis?
- Chiral catalysts : Use Evans’ oxazaborolidines or BINOL-derived phosphoric acids for enantioselective indole functionalization .
- Kinetic resolution : Employ lipases or engineered enzymes to selectively hydrolyze undesired enantiomers .
Q. How does the bromine substituent influence structure-activity relationships (SAR) compared to other halogenated indoles?
- Electron-withdrawing effects : Bromine enhances electrophilic aromatic substitution resistance but increases steric hindrance, reducing binding affinity in some targets .
- Comparative SAR :
| Substituent | Binding Affinity (GSK-3β) | Metabolic Stability |
|---|---|---|
| -Br | Moderate (IC₅₀ = 2.5 μM) | Low (t₁/₂ = 30 min) |
| -Cl | High (IC₅₀ = 0.8 μM) | Moderate (t₁/₂ = 2 h) |
| -F | Weak (IC₅₀ > 10 μM) | High (t₁/₂ = 6 h) |
| Data derived from analogs in . |
Q. What degradation pathways dominate under physiological conditions, and how can stability be enhanced?
- Major pathways :
- Oxidative cleavage of the indole ring by CYP450 enzymes.
- Hydrolysis of the carboxylic acid group at pH > 7 .
- Stabilization methods :
- Prodrug strategies (e.g., esterification of the carboxylic acid).
- Co-administration with CYP inhibitors (e.g., ketoconazole) .
Q. How can computational modeling predict interactions with biological targets like G-protein-coupled receptors (GPCRs)?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs (e.g., serotonin receptors). Focus on π-π stacking (indole vs. receptor aromatics) and hydrogen bonding (carboxylic acid vs. Lys/Arg residues) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
